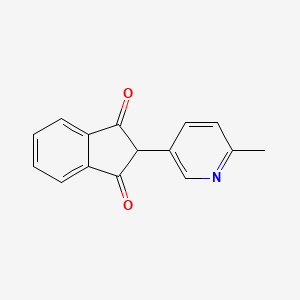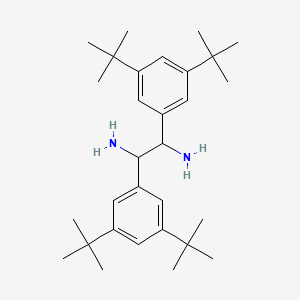
1-(Dichloromethyl)-2,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 3 positions
準備方法
The synthesis of 1-(Dichloromethyl)-2,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. This reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
1-(Dichloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, resulting in the formation of 2,3-dimethoxytoluene.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major products formed from these reactions include 2,3-dimethoxybenzoic acid, 2,3-dimethoxybenzaldehyde, and 2,3-dimethoxytoluene.
科学的研究の応用
1-(Dichloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into enzyme specificity and activity.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in various industrial processes.
作用機序
The mechanism by which 1-(Dichloromethyl)-2,3-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The compound’s methoxy groups may also play a role in modulating its reactivity and interactions with biological molecules.
類似化合物との比較
1-(Dichloromethyl)-2,3-dimethoxybenzene can be compared with similar compounds such as dichloromethane and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines. While dichloromethane is a simple chlorinated solvent, this compound has additional functional groups that enhance its reactivity and potential applications. The presence of methoxy groups distinguishes it from other dichloromethyl-substituted compounds, providing unique chemical and biological properties.
Similar compounds include:
- Dichloromethane
- 1-Dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines
- α,α-Dichloromethyl methyl ether
特性
分子式 |
C9H10Cl2O2 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
1-(dichloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,9H,1-2H3 |
InChIキー |
DJZZMOQLXGGOHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)





![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
